molecular formula C18H15N5O2S2 B2992226 (3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide CAS No. 1264300-15-3

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide

Cat. No.: B2992226
CAS No.: 1264300-15-3
M. Wt: 397.47
InChI Key: REDODOAASOUDEO-UHFFFAOYSA-N
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Description

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, an imidazolium moiety, and a thiophene sulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazolium or quinoxaline moieties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced imidazolium derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in materials science and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of (3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide involves interactions with specific molecular targets. The quinoxaline and imidazolium moieties may interact with enzymes or receptors, modulating their activity. The thiophene sulfonyl group could enhance the compound’s binding affinity and specificity. Detailed pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with a quinoxaline core, such as quinoxaline N-oxides.

    Imidazolium salts: Compounds containing an imidazolium group, used in various chemical and biological applications.

    Thiophene sulfonyl derivatives: Molecules with a thiophene sulfonyl group, known for their diverse chemical properties.

Uniqueness

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-2-9-22-10-11-23(13-22)18-17(19-14-6-3-4-7-15(14)20-18)21-27(24,25)16-8-5-12-26-16/h2-8,10-13H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDODOAASOUDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CN(C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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